![molecular formula C10H9F3O B580683 2-[3-(Trifluoromethyl)phenyl]propanal CAS No. 1034094-54-6](/img/structure/B580683.png)

2-[3-(Trifluoromethyl)phenyl]propanal

Overview

Description

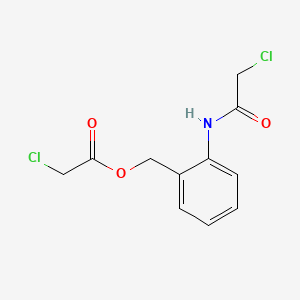

“2-[3-(Trifluoromethyl)phenyl]propanal” is an organic compound with a molecular weight of 202.18 . It is a liquid at room temperature .

Synthesis Analysis

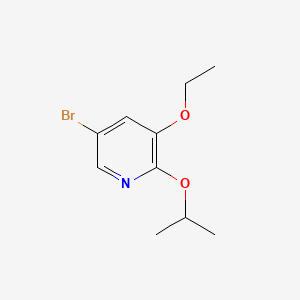

The synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]propanal” can be represented by the linear formula C10H9F3O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” include a Mizoroki–Heck cross-coupling reaction and a hydrogenation reaction .Physical And Chemical Properties Analysis

“2-[3-(Trifluoromethyl)phenyl]propanal” is a liquid at room temperature with a molecular weight of 202.18 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(Trifluoromethyl)phenyl]propanal, focusing on six unique fields:

Pharmaceutical Synthesis

2-[3-(Trifluoromethyl)phenyl]propanal: is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of Cinacalcet HCl , a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma . The compound’s unique structure allows for efficient synthesis processes, including Mizoroki–Heck cross-coupling reactions and hydrogenation .

Agrochemical Development

In agrochemical research, 2-[3-(Trifluoromethyl)phenyl]propanal is utilized in the development of herbicides and pesticides. Its trifluoromethyl group enhances the biological activity and environmental stability of these agrochemicals, making them more effective in pest control and crop protection .

Material Science

This compound is also explored in material science for the development of advanced polymers and coatings. The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials, which is beneficial for creating durable and long-lasting products .

Organic Synthesis

In organic chemistry, 2-[3-(Trifluoromethyl)phenyl]propanal serves as a versatile building block for synthesizing complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, including the formation of heterocycles and other functionalized aromatic compounds .

Medicinal Chemistry

Medicinal chemists leverage this compound to design and synthesize new drug candidates. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability, which are critical for developing effective therapeutics .

Catalysis Research

2-[3-(Trifluoromethyl)phenyl]propanal: is used in catalysis research to develop new catalytic systems. Its unique structure can influence the activity and selectivity of catalysts, leading to more efficient and sustainable chemical processes .

Mechanism of Action

Target of Action

It is a key intermediate in the synthesis of cinacalcet , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Mode of Action

Its synthesis involves a mizoroki–heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by pd(oac)2 in the presence of nbu4noac (tetrabutylammonium acetate) .

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.97 (iLOGP) and 2.5 (XLOGP3) .

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPVJBJDHJXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of detecting 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs?

A1: While the provided research [] focuses on the analytical method development for detecting 2-[3-(Trifluoromethyl)phenyl]propanal, it does not delve into the specific implications of its presence in calcium-sensing receptor drugs. Further research is needed to determine its potential effects on drug efficacy, safety, and stability. This highlights the importance of developing and validating sensitive analytical methods like the GC-MS method described in the paper to monitor even trace amounts of this impurity.

Q2: Can you summarize the analytical method used to detect 2-[3-(Trifluoromethyl)phenyl]propanal and its validation parameters?

A2: The research [] details a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for quantifying trace levels of 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs. The method utilizes a capillary column with a specific stationary phase (6% cyanopropyl phenyl and 94% dimethylpolysiloxane) and operates in electron ionization selective ion monitoring (SIM) mode.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)